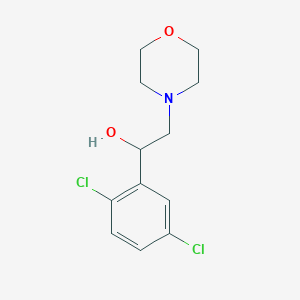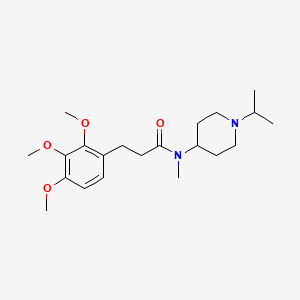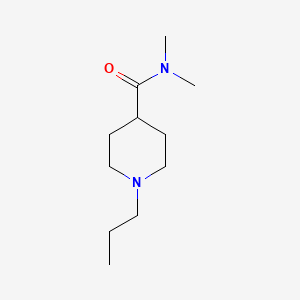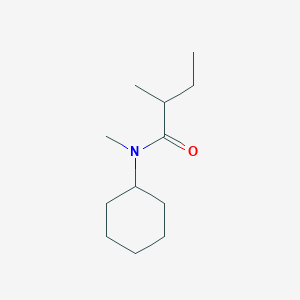![molecular formula C16H21ClN2O3S B7545178 2-(2-chlorophenyl)-N-[(1,1-dioxothiolan-3-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7545178.png)
2-(2-chlorophenyl)-N-[(1,1-dioxothiolan-3-yl)methyl]pyrrolidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-chlorophenyl)-N-[(1,1-dioxothiolan-3-yl)methyl]pyrrolidine-1-carboxamide, also known as CP-47,497, is a synthetic cannabinoid that has been widely used in scientific research. This compound is known to interact with the endocannabinoid system, which plays a crucial role in regulating various physiological processes in the body.
作用机制
2-(2-chlorophenyl)-N-[(1,1-dioxothiolan-3-yl)methyl]pyrrolidine-1-carboxamide acts as a potent agonist of the CB1 receptor, which is primarily located in the central nervous system. Activation of this receptor by this compound leads to a cascade of intracellular signaling events, ultimately resulting in the modulation of various physiological processes. This compound has been shown to have a high affinity for the CB1 receptor, making it a useful tool for studying the endocannabinoid system.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. This compound has been shown to modulate pain perception, appetite regulation, and anxiety. This compound has also been shown to have neuroprotective effects and may have potential therapeutic applications in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
2-(2-chlorophenyl)-N-[(1,1-dioxothiolan-3-yl)methyl]pyrrolidine-1-carboxamide has several advantages as a research tool. This compound has a high affinity for the CB1 receptor, making it a potent agonist. This compound is also relatively stable and can be easily synthesized in the laboratory. However, there are also some limitations to the use of this compound. This compound is a synthetic cannabinoid and may not accurately reflect the effects of endocannabinoids in the body. Additionally, this compound may have off-target effects, making it difficult to interpret the results of experiments.
未来方向
There are several future directions for research involving 2-(2-chlorophenyl)-N-[(1,1-dioxothiolan-3-yl)methyl]pyrrolidine-1-carboxamide. One area of interest is the potential therapeutic applications of this compound in the treatment of neurodegenerative diseases. This compound has been shown to have neuroprotective effects and may be useful in the treatment of conditions such as Alzheimer's disease and Parkinson's disease. Another area of research is the development of more selective agonists of the CB1 receptor, which may have fewer off-target effects than this compound. Finally, there is a need for more studies to investigate the long-term effects of this compound on the endocannabinoid system and its role in regulating various physiological processes.
合成方法
The synthesis of 2-(2-chlorophenyl)-N-[(1,1-dioxothiolan-3-yl)methyl]pyrrolidine-1-carboxamide involves the reaction between 2-chlorobenzonitrile and 3-thioxo-4,5-dihydro-1,2,4-triazine-6-carboxylic acid methyl ester in the presence of sodium ethoxide. The resulting intermediate is then reacted with N-methylpyrrolidine and chloroform to yield this compound. The purity of the compound can be improved by recrystallization from ethanol.
科学研究应用
2-(2-chlorophenyl)-N-[(1,1-dioxothiolan-3-yl)methyl]pyrrolidine-1-carboxamide has been widely used in scientific research to study the endocannabinoid system and its role in various physiological processes. This compound is known to interact with the CB1 receptor, which is one of the two main cannabinoid receptors in the body. This compound has been used to study the effects of cannabinoid receptor activation on pain, anxiety, and appetite regulation.
属性
IUPAC Name |
2-(2-chlorophenyl)-N-[(1,1-dioxothiolan-3-yl)methyl]pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O3S/c17-14-5-2-1-4-13(14)15-6-3-8-19(15)16(20)18-10-12-7-9-23(21,22)11-12/h1-2,4-5,12,15H,3,6-11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHCJDBMXBLDMPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)NCC2CCS(=O)(=O)C2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]thiadiazole](/img/structure/B7545099.png)




![2-bromo-2,2-difluoro-N-[[3-(pyrrolidine-1-carbonyl)phenyl]methyl]acetamide](/img/structure/B7545129.png)
![1-[1-(Pyrazolo[1,5-a]pyrimidine-3-carbonyl)piperidin-4-yl]pyrrolidine-2-carboxamide](/img/structure/B7545134.png)

![4-[(1-Acetylpiperidin-4-yl)amino]-3,5-difluorobenzonitrile](/img/structure/B7545148.png)
![N-[2-fluoro-5-[(5-methylthiophen-2-yl)sulfonylamino]phenyl]cyclohexanecarboxamide](/img/structure/B7545154.png)
![N-[1-(4-imidazol-1-ylphenyl)ethyl]morpholine-4-sulfonamide](/img/structure/B7545162.png)
![1-[(1-Benzylimidazol-2-yl)methyl]-2-ethylpiperidine](/img/structure/B7545165.png)

